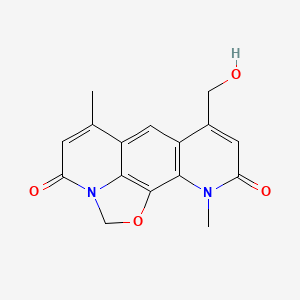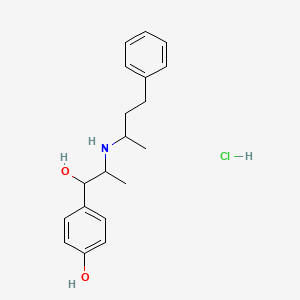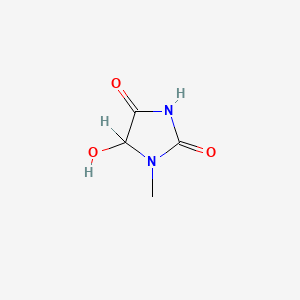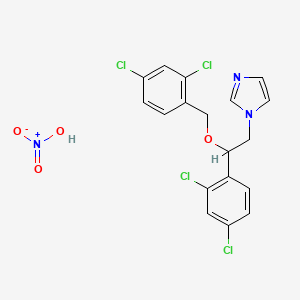
硝酸咪康唑
描述
硝酸咪康唑是一种合成的抗真菌剂,属于咪唑类化合物。它被广泛用于治疗各种真菌感染,包括影响皮肤、指甲和粘膜的感染。 硝酸咪康唑通过抑制麦角固醇的合成起作用,麦角固醇是真菌细胞膜的重要组成部分,从而破坏细胞膜的完整性并导致真菌细胞死亡 .
科学研究应用
作用机制
硝酸咪康唑通过抑制麦角固醇合成酶发挥其抗真菌作用,该酶参与麦角固醇的生物合成,麦角固醇是真菌细胞膜的关键组成部分。 通过抑制该酶,硝酸咪康唑会破坏麦角固醇的合成,导致膜通透性增加,最终导致真菌细胞死亡 .
生化分析
Biochemical Properties
Miconazole Nitrate primarily acts by inhibiting the enzyme CYP450 14α-lanosterol demethylase . This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Miconazole Nitrate disrupts the production of ergosterol, leading to increased cellular permeability and leakage of cellular contents .
Cellular Effects
Miconazole Nitrate’s antifungal activity is primarily due to its impact on the fungal cell membrane . By disrupting ergosterol synthesis, it alters the cell membrane’s composition and permeability, leading to leakage of cellular contents and ultimately, cell death . It has also been shown to have some activity against Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of action of Miconazole Nitrate involves the inhibition of the fungal CYP450 14α-lanosterol demethylase . This enzyme is responsible for converting lanosterol into ergosterol, a critical component of the fungal cell membrane . By inhibiting this enzyme, Miconazole Nitrate disrupts ergosterol synthesis, leading to changes in the cell membrane that result in increased permeability and leakage of cellular contents .
Temporal Effects in Laboratory Settings
In laboratory settings, Miconazole Nitrate has been shown to have a sustained antifungal effect . The release profile of Miconazole Nitrate-loaded transethosomal nanoparticles displayed an initial burst followed by sustained release .
Metabolic Pathways
Miconazole Nitrate is metabolized in the liver, with several new hepatic metabolites of Miconazole Nitrate identified in a study involving incubation with human liver microsomes .
Transport and Distribution
Miconazole Nitrate is a lipophilic drug with poor water solubility . It is incorporated into lipid bilayers during the formation of pharmacosomes, which are lipid-based vesicular carriers that improve the solubility and penetration of drugs .
Subcellular Localization
Given its mechanism of action, it can be inferred that Miconazole Nitrate likely localizes to the cell membrane where it exerts its effects by disrupting ergosterol synthesis .
准备方法
合成路线和反应条件
硝酸咪康唑的制备涉及多个步骤。一种常用的方法包括在碱(如氢化钠或碳酸钾)的存在下,使 2,4-二氯苄基氯与咪唑反应。此反应生成 1-(2,4-二氯苄基)-咪唑。下一步涉及在强碱(如氨基钠)存在下,使该中间体与 2,4-二氯苯乙腈反应,生成咪康唑。 最后,咪康唑用硝酸处理,形成硝酸咪康唑 .
工业生产方法
在工业环境中,硝酸咪康唑的合成通常采用离子液体作为反应介质,以提高产率并减少对环境的影响。该过程涉及使用 2,4-二氯-2'-氯化苯乙醇、咪唑和 2,4-二氯苄基作为原料。反应在 10 至 100 摄氏度的温度下进行。 反应结束后,将混合物冷却,并调节 pH 值以沉淀硝酸咪康唑,然后将其重结晶并干燥 .
化学反应分析
反应类型
硝酸咪康唑会发生各种化学反应,包括:
氧化: 硝酸咪康唑可以被氧化形成相应的亚砜和砜。
还原: 还原反应可以将硝酸咪康唑转化为相应的胺衍生物。
取代: 亲核取代反应可以在咪唑环或芳香环上发生。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 使用氢化钠或碳酸钾等试剂进行亲核取代反应。
形成的主要产物
氧化: 亚砜和砜。
还原: 胺衍生物。
取代: 各种取代的咪唑和芳香族化合物
相似化合物的比较
类似化合物
克霉唑: 另一种具有相似作用机制的咪唑类抗真菌剂。
酮康唑: 一种咪唑类抗真菌剂,用于治疗全身性和浅表性真菌感染。
益康唑: 一种局部使用的咪唑类抗真菌剂,用于治疗皮肤感染。
硝酸咪康唑的独特性
硝酸咪康唑的独特之处在于其广谱抗真菌活性以及抑制真菌和一些革兰氏阳性细菌的能力。 它还以对敏感生物体的耐药性发展较低而闻名,使其成为治疗各种真菌感染的可靠选择 .
属性
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCACAIVAXEFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22916-47-8 (Parent) | |
| Record name | Miconazole nitrate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50996767 | |
| Record name | (+/-)-Miconazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56422501 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22832-87-7 | |
| Record name | Miconazole nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22832-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miconazole nitrate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miconazole nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Miconazole nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Miconazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Miconazole nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MICONAZOLE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW4H1CYW1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does miconazole nitrate exert its antifungal activity?
A1: Miconazole nitrate, a synthetic imidazole derivative, acts as a broad-spectrum antifungal agent by inhibiting the enzyme cytochrome P450 14α-demethylase. [, , ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting ergosterol synthesis, miconazole nitrate disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , , ]
Q2: What is the molecular formula, weight, and key spectroscopic data for miconazole nitrate?
A2: Miconazole nitrate has the molecular formula C18H14Cl4N2O·HNO3 and a molecular weight of 479.13 g/mol. [, , ] Spectroscopically, it exhibits characteristic peaks in UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra, which are crucial for its identification and quantification. [, , , , ]
Q3: What are some challenges associated with formulating miconazole nitrate, and how are these addressed?
A3: Miconazole nitrate presents formulation challenges due to its poor water solubility, which can limit its bioavailability and therapeutic efficacy. [, , ] To overcome this, various strategies have been explored, including:
- Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or crospovidone, to enhance its dissolution rate. []
- Microemulsions and Nanoemulsions: These formulations encapsulate miconazole nitrate within nano-sized droplets, improving its solubility and permeation through biological membranes. [, ]
- Microencapsulation: Encapsulating miconazole nitrate within microparticles composed of polymers like Eudragit® L100 or Gantrez MS-955 has been shown to enhance drug release and improve its efficacy for oral delivery. []
- Cubosomal topical gels: These formulations, employing cubosomes as nanocarriers, have been investigated as a means to enhance drug bioavailability and provide sustained release for topical applications. []
Q4: What is known about the absorption, distribution, metabolism, and excretion of miconazole nitrate?
A5: Miconazole nitrate exhibits poor oral bioavailability (25-30%) due to extensive first-pass metabolism. [, ] Topical application remains a preferred route for local fungal infections, as it bypasses systemic circulation and allows for targeted delivery. While over 90% of miconazole nitrate binds to plasma proteins, its metabolism primarily occurs in the liver, and metabolites are excreted in the urine and feces. []
Q5: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of miconazole nitrate?
A5: Numerous studies have evaluated the efficacy of miconazole nitrate, including:
- In Vitro Antifungal Susceptibility Testing: Agar dilution methods have been employed to determine the minimum inhibitory concentrations (MICs) of miconazole nitrate against a wide range of Candida species and other fungi. [, ]
- Ex Vivo Permeation Studies: Franz diffusion cells are commonly used to assess the permeation of miconazole nitrate across artificial membranes or excised skin samples, providing insights into its topical delivery and bioavailability. [, , ]
- Animal Models: Animal models, such as guinea pigs infected with Trichophyton mentagrophytes, have been utilized to evaluate the efficacy of miconazole nitrate in treating specific fungal infections. []
- Clinical Trials: Several clinical trials have investigated the safety and efficacy of miconazole nitrate in treating various fungal infections in humans, including vulvovaginal candidiasis and diaper dermatitis. [, , , ]
Q6: What is the current understanding of resistance mechanisms to miconazole nitrate?
A6: The development of resistance to azole antifungals, including miconazole nitrate, is a growing concern. Resistance mechanisms can involve:
Q7: What drug delivery strategies are being explored to improve the targeting and efficacy of miconazole nitrate?
A7: Researchers are actively exploring innovative drug delivery systems for miconazole nitrate to improve its therapeutic index and minimize potential side effects. These strategies include:
- Nanoparticles: Loading miconazole nitrate onto solid lipid nanoparticles has shown promise in enhancing its skin penetration and accumulation for topical applications. []
- Mucoadhesive Systems: Formulating miconazole nitrate into mucoadhesive gels designed for buccal delivery could improve drug retention and efficacy in treating oral thrush. []
Q8: What analytical techniques are commonly used to characterize and quantify miconazole nitrate?
A8: Various analytical methods are employed for the quality control and analysis of miconazole nitrate, including:
- High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for quantitative analysis of miconazole nitrate in various matrices, including pharmaceutical formulations. [, , , , ]
- UV-Vis Spectrophotometry: This method is utilized for both qualitative and quantitative analysis, exploiting the characteristic absorption properties of miconazole nitrate. [, ]
- Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for qualitative analysis and stability testing of miconazole nitrate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


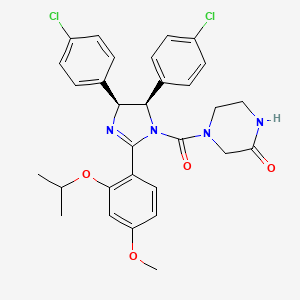
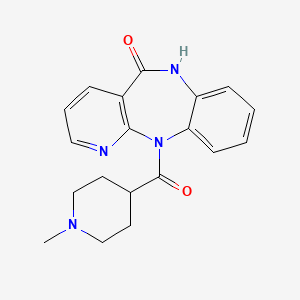
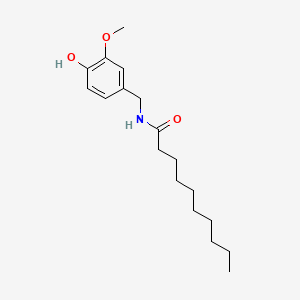

![9-cyclopentyl-6-{2-[3-(4-methylpiperazin-1-yl)propoxy]phenylamino}-9H-purine-2-carbonitrile](/img/structure/B1677046.png)
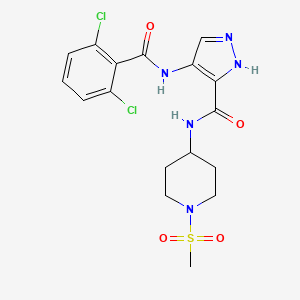
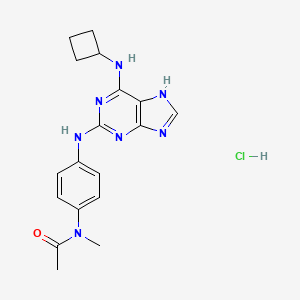
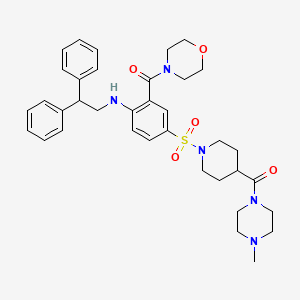

![[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1677055.png)
![7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid](/img/structure/B1677056.png)
